Doxylamine Di-N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

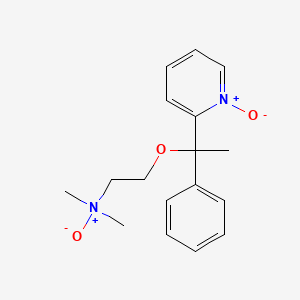

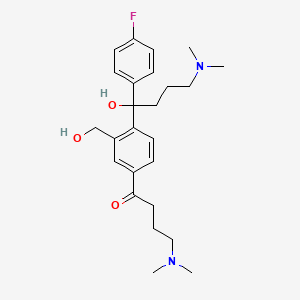

Doxylamine Di-N-Oxide, also known as Doxylamine N, N’-Dioxide, is an impurity of Doxylamine . It has a molecular formula of C17H22N2O3 and a molecular weight of 302.37 .

Molecular Structure Analysis

The molecular structure of Doxylamine Di-N-Oxide consists of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Physical And Chemical Properties Analysis

Doxylamine Di-N-Oxide is a solid compound with a pale beige color . It is slightly soluble in chloroform and methanol . The compound is hygroscopic and should be stored in a freezer under an inert atmosphere .Scientific Research Applications

Forensic Analysis and Hair Treatment : Doxylamine and its metabolite, Doxylamine-N-oxide, have been evaluated for incorporation into human hair, particularly in the context of forensic analysis. This study also assessed the impact of hair treatment, like oxidative dying, on these substances. The findings revealed that oxidative hair dying can increase the concentration of the metabolite in hair strands (Fernández, Wille, & Samyn, 2022).

Metabolic Characterization : Doxylamine N-oxide and other metabolites have been characterized using thermospray mass spectrometry. This research contributed to understanding the metabolic pathways and fragmentation patterns of these compounds (Korfmacher, Holder, Betowski, & Mitchum, 1988).

Pharmacokinetics in Animals : The metabolic fate of Doxylamine was studied in rhesus monkeys, providing insight into the urinary and plasma metabolic profiles. This research is significant for understanding how Doxylamine is metabolized in primate models (Slikker et al., 1986).

Identification of Urinary Metabolites : In another study, the identification of Doxylamine and its metabolites in rhesus monkey urine was achieved through the use of mass spectrometry and chemical derivatization techniques (Holder et al., 1985).

Toxicology and Forensic Science : Doxylamine, an antihistamine, has been studied in the context of lethal intoxications, specifically examining its concentrations in blood and organs. This is relevant for forensic investigations of doxylamine poisoning cases (Bockholdt, Klug, & Schneider, 2001).

Pharmaceutical Formulations : The formulation and evaluation of Doxylamine Succinate in fast dissolving buccal films have been studied. This research is crucial for developing new drug delivery methods for Doxylamine (Vidyadhara, 2016).

Mechanism of Action

Target of Action

Doxylamine Di-N-Oxide, also known as Doxylamine dioxide, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, cognition, and mood .

Mode of Action

Doxylamine Di-N-Oxide acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects . This interaction with its targets results in a decrease in allergic reactions and an increase in sedative effects .

Biochemical Pathways

The biochemical pathways affected by Doxylamine Di-N-Oxide involve the inhibition of histamine, which is a key mediator of allergic reactions . This inhibition disrupts the normal functioning of these pathways, leading to a decrease in allergic symptoms . Additionally, Doxylamine Di-N-Oxide appears to inhibit bacterial growth by binding to the bacterial enzyme dihydropteroate synthase, which is involved in folate synthesis .

Pharmacokinetics

The pharmacokinetics of Doxylamine Di-N-Oxide involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Doxylamine is around 24.7% . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The elimination half-life of Doxylamine is between 10-12 hours , and it is excreted 60% in the urine and 40% in feces .

Result of Action

The molecular and cellular effects of Doxylamine Di-N-Oxide’s action include a decrease in allergic reactions due to the inhibition of histamine at H1 receptors . Its sedative effects are due to its anticholinergic activity . Furthermore, it has been suggested that Doxylamine Di-N-Oxide could impede the entry of the SARS-CoV-2 spike protein into human cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Doxylamine Di-N-Oxide. For instance, exposure to certain pathological agents or toxic chemicals could potentially affect the drug’s effectiveness . .

properties

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBZZLLRVCOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxylamine Di-N-Oxide | |

CAS RN |

105176-70-3 |

Source

|

| Record name | Doxylamine dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)